2-Butyramido-3-methylbenzoic acid
Description
2-Butyramido-3-methylbenzoic acid is a benzoic acid derivative featuring a butyramido (butanoylamino) group at the 2-position and a methyl group at the 3-position of the aromatic ring. Its molecular formula is C₁₂H₁₅NO₃, with a molecular weight of 221.25 g/mol. The compound is hypothesized to exhibit unique physicochemical properties due to the combination of a lipophilic butyramido chain and a sterically influential methyl group.
Properties
IUPAC Name |
2-(butanoylamino)-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-3-5-10(14)13-11-8(2)6-4-7-9(11)12(15)16/h4,6-7H,3,5H2,1-2H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBPBQMJOOXSSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC=C1C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyramido-3-methylbenzoic acid typically involves the reaction of 3-methylbenzoic acid with butyric anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Another method involves the use of butyric acid and 3-methylbenzoyl chloride, where the reaction is facilitated by a base such as pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Butyramido-3-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Products include 3-methylbenzoic acid and butyric acid derivatives.
Reduction: Products include 2-butylamino-3-methylbenzoic acid.
Substitution: Products vary depending on the substituent introduced, such as brominated or nitrated derivatives.
Scientific Research Applications
2-Butyramido-3-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butyramido-3-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The biological and chemical properties of benzoic acid derivatives are highly sensitive to substituent positioning and functional group modifications. Below is a comparative analysis of 2-butyramido-3-methylbenzoic acid with key analogues:
Table 1: Structural and Functional Group Comparisons
| Compound Name | Substituent at 2-Position | Substituent at 3-Position | Key Features |
|---|---|---|---|
| This compound | Butyramido (C₃H₇CONH-) | Methyl (-CH₃) | Enhanced lipophilicity; potential for improved membrane permeability |
| 2-Acetamido-3-methylbenzoic acid | Acetamido (CH₃CONH-) | Methyl (-CH₃) | Moderate hydrophilicity; used as a synthetic intermediate in drug design |
| 3-Acetamido-2-hydroxybenzoic acid | Acetamido (CH₃CONH-) | Hydroxy (-OH) | Higher polarity; strong hydrogen-bonding capacity |
| 4-Acetamido-3-amino-5-hydroxybenzoic acid | Acetamido (CH₃CONH-) | Amino (-NH₂) and Hydroxy | Multifunctional reactivity; studied for analgesic and antioxidant effects |
Key Observations:
Lipophilicity and Bioavailability: The butyramido group in this compound introduces greater lipophilicity compared to acetamido-containing analogues (e.g., 2-acetamido-3-methylbenzoic acid).
Steric Effects: The 3-methyl group imposes steric hindrance, which could reduce reactivity at the benzoic acid’s carboxyl group compared to derivatives with smaller substituents (e.g., hydroxy or amino groups) .
Key Findings:
- Pharmacokinetics : The butyramido group’s extended carbon chain may slow metabolic degradation compared to acetamido derivatives, extending half-life in vivo .
- Therapeutic Potential: Structural analogues like 4-acetamido-3-amino-5-hydroxybenzoic acid demonstrate that amino and hydroxy groups enhance antioxidant activity, whereas the methyl group in this compound may favor anti-inflammatory pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
